(R)-2-(Boc-amino)-4-methyl-4-pentenoic acid
Description
Significance as a Chiral Building Block in Contemporary Organic Synthesis
Chiral building blocks are essential in modern organic synthesis, particularly for the construction of enantiomerically pure pharmaceuticals and biologically active compounds. The stereochemistry of a molecule is often critical to its biological function. (R)-2-(Boc-amino)-4-methyl-4-pentenoic acid serves as a valuable chiral synthon, providing a pre-defined stereocenter that can be incorporated into a larger molecule, thus avoiding the need for challenging chiral separations or asymmetric syntheses at later stages.
The utility of its methyl ester, (R)-Methyl 2-((tert-Butoxycarbonyl)amino)pent-4-enoate, has been noted as a reactant in the synthesis of radiolabeled ligands that target the NMDA receptor, which could have applications in brain imaging. chemicalbook.com This highlights its role in creating specialized molecules for biomedical research where precise stereochemistry is paramount for selective receptor binding.
Role of α-Amino Acids with Branched Alkenyl Side Chains in Chemical Biology Research
Alpha-amino acids possessing branched alkenyl side chains are of particular importance in chemical biology for their ability to constrain peptide conformations. Peptides are often too flexible in their natural state to be effective drugs, as they can adopt multiple conformations, only one of which might be active. Furthermore, they are susceptible to rapid degradation by proteases in the body.
The introduction of amino acids with alkenyl side chains, such as this compound, into a peptide sequence allows for the formation of "stapled peptides". peptide.comnih.gov This technique involves placing two such amino acids at specific positions within a peptide chain (e.g., at the i and i+4 or i and i+7 positions) and then using a ring-closing metathesis (RCM) reaction to form a covalent, all-hydrocarbon bridge between their side chains. peptide.comnih.gov
This "staple" locks the peptide into a stable α-helical conformation. nih.gov Stabilizing the α-helix in this manner has been shown to:
Increase Proteolytic Resistance: The constrained structure is less recognizable by proteases, leading to a longer half-life in vivo. peptide.com
Enhance Cell Permeability: The hydrocarbon staple can mask the peptide's polarity, facilitating its passage across cell membranes. peptide.comnih.gov
Improve Target Affinity: By pre-organizing the peptide into its bioactive shape, the entropic penalty of binding to its target is reduced, potentially increasing binding affinity.
These stabilized peptides are powerful tools for probing protein-protein interactions and are being investigated as a new class of therapeutics. nih.govnih.gov The branched nature of the side chain in this compound adds steric hindrance that can further influence the peptide's structure and interaction with its biological target.
Overview of Synthetic Utility in Constructing Stereochemically Defined Architectures
The primary synthetic utility of this compound lies in its application for building stereochemically defined macrocycles through ring-closing metathesis (RCM). nih.govnih.govresearchgate.net RCM is a powerful reaction in organic chemistry that uses transition metal catalysts (typically ruthenium-based) to form new carbon-carbon double bonds.
When incorporated into a peptide chain, this amino acid provides a terminal alkene functionality. By placing a second amino acid with an alkenyl side chain elsewhere in the sequence, a diene precursor is formed. The RCM reaction then links these two side chains, creating a macrocyclic structure with a defined size and conformation. nih.gov This strategy is the cornerstone of creating the stapled peptides discussed previously.
The (R)-stereochemistry of the amino acid is crucial as it dictates the precise three-dimensional arrangement of the side chain, which in turn influences the geometry and stability of the resulting macrocycle. This control over the final architecture is essential for designing molecules that can effectively interact with specific biological targets, such as the binding grooves on a protein surface. The combination of solid-phase peptide synthesis with subsequent RCM allows for the systematic construction of a wide variety of structurally complex and biologically active peptides. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWOMLAFEJVSSA-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 2 Boc Amino 4 Methyl 4 Pentenoic Acid
Enantioselective Synthesis Strategies
The cornerstone of synthesizing (R)-2-(Boc-amino)-4-methyl-4-pentenoic acid lies in the effective control of its stereochemistry. Several enantioselective methods have been developed to establish the desired (R)-configuration at the α-amino acid center.
Chiral auxiliaries are recoverable chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Evans' oxazolidinones are among the most reliable and widely used chiral auxiliaries for the asymmetric synthesis of α-amino acids. rsc.org The synthesis strategy involves acylating the nitrogen of the chiral oxazolidinone, followed by stereoselective α-alkylation of the resulting enolate, and subsequent cleavage of the auxiliary to yield the chiral acid. santiago-lab.com
The process begins with the acylation of a commercially available Evans' auxiliary, for instance, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, to form a chiral N-acyl imide. This imide is then treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate a conformationally rigid Z-enolate. santiago-lab.com The stereochemical outcome of the subsequent alkylation is dictated by the steric hindrance imposed by the substituent on the oxazolidinone ring (e.g., the methyl and phenyl groups), which blocks one face of the enolate. santiago-lab.com
Introduction of the 4-methyl-4-pentenyl side chain can be achieved using an appropriate electrophile, such as 3-bromo-2-methylpropene. The electrophile approaches the enolate from the less sterically hindered face, leading to the formation of the new C-C bond with a high degree of diastereoselectivity. rsc.org The final step involves the hydrolytic or reductive cleavage of the chiral auxiliary, which can be recovered and reused, to release the desired (R)-amino acid product. santiago-lab.com
Table 1: Chiral Auxiliary-Mediated Asymmetric Alkylation
| Step | Description | Key Reagents | Stereochemical Control Mechanism |
|---|---|---|---|
| 1. Acylation | Attachment of an acyl group to the chiral auxiliary. | Evans' Oxazolidinone, n-BuLi, Acyl Chloride | Formation of a chiral imide. |
| 2. Enolate Formation | Deprotonation at the α-carbon to form a chiral enolate. | LDA or NaHMDS | Chelation control fixes the enolate geometry. |
| 3. Alkylation | Reaction of the enolate with an electrophile. | 3-bromo-2-methylpropene | Steric hindrance from the auxiliary directs the approach of the electrophile. santiago-lab.com |
| 4. Cleavage | Removal of the chiral auxiliary to yield the product. | LiOH/H₂O₂ | Releases the enantiomerically enriched carboxylic acid. santiago-lab.com |
Asymmetric catalysis offers a more atom- and step-economical alternative to stoichiometric chiral auxiliaries. mdpi.com These methods utilize a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. For the synthesis of α-amino acids, strategies often focus on the catalytic asymmetric alkylation of glycine (B1666218) enolate equivalents or asymmetric C-H functionalization. nih.gov
One potential catalytic approach involves the use of a chiral phase-transfer catalyst to mediate the alkylation of an N-protected glycine ester, such as N-(diphenylmethylene)glycine tert-butyl ester. The catalyst, often a chiral quaternary ammonium (B1175870) salt, forms a chiral ion pair with the glycine enolate, creating a chiral environment that directs the approach of the alkylating agent (3-bromo-2-methylpropene) to produce the (R)-product with high enantioselectivity.
Another advanced strategy is the use of chiral metal complexes (e.g., with palladium, nickel, or copper) to catalyze the asymmetric synthesis. For instance, a chiral ligand-metal complex could catalyze the enantioselective conjugate addition of a nucleophile to a dehydroamino acid derivative or facilitate an asymmetric allylic alkylation. While specific applications for the direct synthesis of this compound are not extensively documented, the principles have been successfully applied to a wide range of other chiral amino acids. beilstein-journals.org
Biocatalysis leverages the high selectivity of enzymes to perform stereospecific transformations. nih.gov For the synthesis of chiral amino acids, two primary biocatalytic methods are employed: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral substrate. nih.gov
Kinetic resolution is a common and practical approach. This process starts with the chemical synthesis of a racemic mixture of 2-(Boc-amino)-4-methyl-4-pentenoic acid or, more commonly, its ester derivative (e.g., the methyl ester). achemblock.com This racemic ester is then subjected to enzymatic hydrolysis using a lipase (B570770), such as Candida antarctica lipase B (CALB) or lipase from Candida rugosa. researchgate.netnih.gov Lipases can exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the ester to the corresponding carboxylic acid while leaving the other enantiomer unreacted. nih.gov
For instance, the lipase might selectively hydrolyze the (S)-ester, leaving the desired this compound methyl ester untouched and in high enantiomeric excess. The resulting mixture of the (R)-ester and the (S)-acid can then be easily separated by extraction. The final step is the hydrolysis of the resolved (R)-ester to yield the target product. This method is highly effective, often proceeding under mild, aqueous conditions. nih.gov
Table 2: Comparison of Enantioselective Strategies
| Methodology | Advantages | Disadvantages | Typical Selectivity |
|---|---|---|---|
| Chiral Auxiliary | High reliability and predictability; well-established procedures. rsc.org | Requires stoichiometric amounts of the auxiliary; additional protection/deprotection steps. nih.gov | >95% de |
| Asymmetric Catalysis | High atom and step economy; low catalyst loading. mdpi.com | Catalyst development can be complex; may require extensive optimization. | Often >90% ee |
| Biocatalytic Resolution | Extremely high enantioselectivity; mild, environmentally friendly conditions (water solvent, ambient temp.). nih.gov | Maximum theoretical yield is 50%; requires separation of product from unreacted starting material. | Often >99% ee |
Protecting Group Strategies for Amino and Carboxylic Acid Functionalities
Protecting groups are essential in the synthesis of amino acids to prevent unwanted side reactions at the reactive amino and carboxylic acid functional groups. americanpeptidesociety.org The choice of protecting groups is governed by their stability under various reaction conditions and the ease of their selective removal.
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for the amine functionality. masterorganicchemistry.com It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group is highly valued for its stability under a wide range of nucleophilic and basic conditions, making it compatible with reactions such as ester hydrolysis and many C-C bond-forming reactions. organic-chemistry.org Its key advantage is its lability under acidic conditions. It can be cleanly removed using strong acids like trifluoroacetic acid (TFA), which liberates the free amine along with the volatile byproducts isobutylene (B52900) and carbon dioxide. masterorganicchemistry.com This acid-lability makes it orthogonal to other protecting groups like Fmoc, which is base-labile. organic-chemistry.orgiris-biotech.de
During many synthetic sequences, the carboxylic acid functionality is often temporarily protected, typically as an ester (e.g., methyl or ethyl ester). Esterification prevents the acidic proton from interfering with base-mediated reactions, such as enolate formation for alkylation. These simple alkyl esters can be readily cleaved at the end of the synthesis by saponification using a base like lithium hydroxide, regenerating the carboxylic acid.
Total Synthesis Routes and Step-Economy Considerations
A plausible and efficient total synthesis of this compound could start from a commercially available precursor like (R)-allylglycine. A potential route is outlined below:
Protection: The amino group of (R)-allylglycine is protected with a Boc group using Boc₂O.
Isomerization/Addition: A subsequent step would involve converting the terminal alkene of the allyl group into the internal, tetrasubstituted alkene present in the target molecule. This is a non-trivial transformation and could involve a sequence such as hydroboration-oxidation to an alcohol, followed by oxidation to a ketone, and a subsequent Wittig reaction with methylenetriphenylphosphorane.
A more step-economical approach would be to build the chiral center and the side chain simultaneously using one of the enantioselective methods described in section 2.1. For example, a synthesis employing an Evans' chiral auxiliary would construct the key C-C bond and set the stereocenter in a single, highly diastereoselective step. While this requires steps to attach and remove the auxiliary, it avoids a lengthy and potentially low-yielding modification of a pre-existing side chain. Comparing these routes highlights the importance of strategic bond formation to maximize efficiency. nih.gov
Green Chemistry Principles in Scalable Synthesis
Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and scalable manufacturing processes. semanticscholar.org The 12 principles of green chemistry provide a framework for minimizing the environmental impact of chemical production. rroij.comgreenchemistry-toolkit.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Catalytic methods (asymmetric and biocatalytic) are superior to stoichiometric approaches (like chiral auxiliaries) in this regard, as the catalyst is used in small amounts and does not end up in the final product. researchgate.net
Use of Safer Solvents and Auxiliaries: Many organic reactions use volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical CO₂, or minimizing solvent use altogether. semanticscholar.org Biocatalytic resolutions are particularly advantageous as they are often performed in water. rroij.com
Catalysis: As mentioned, catalytic reagents are superior to stoichiometric reagents. Both asymmetric metal catalysis and biocatalysis reduce waste by using small amounts of a selective catalyst that can be recycled and reused. researchgate.net
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. Biocatalytic processes often run under these mild conditions, making them more energy-efficient than traditional organic syntheses that may require heating or cooling. rroij.com
By prioritizing catalytic methods, especially biocatalysis, and choosing safer solvents, the synthesis of this compound can be made significantly more sustainable and suitable for large-scale production. researchgate.net
Continuous Flow Synthesis Adaptations
Continuous flow synthesis has emerged as a powerful technology in chemical manufacturing, offering enhanced control over reaction parameters, improved safety, and potential for scalability. rsc.org While a specific continuous flow process for this compound is not extensively documented in publicly available literature, the principles of flow chemistry can be adapted from established syntheses of other chiral amino acids and active pharmaceutical ingredients. nih.govnih.gov
An adaptation of continuous flow for the synthesis of this compound would likely involve a multi-step sequence in a modular flow reactor system. Key transformations, such as the introduction of the Boc protecting group, the formation of the carbon skeleton, and stereoselective reactions, could be performed in dedicated reactor modules. The use of packed-bed reactors with immobilized catalysts or reagents is a common strategy in flow synthesis to simplify purification and improve efficiency. nih.gov
Table 1: Potential Continuous Flow Parameters for Key Synthetic Steps
| Parameter | Boc-Protection | Alkylation/Coupling | Deprotection |
|---|---|---|---|
| Reactor Type | Packed-Bed (Immobilized Boc-anhydride) | Microreactor | Packed-Bed (Solid-supported acid) |
| Temperature | Ambient to 40°C | 25-100°C | 40-60°C |
| Residence Time | 5-15 minutes | 10-30 minutes | 5-20 minutes |
| Solvent | Acetonitrile (B52724), THF | Dichloromethane, Toluene | Dioxane, Methanol |
| Pressure | 1-5 bar | 5-15 bar | 1-5 bar |
This table presents hypothetical parameters based on general principles of continuous flow synthesis for similar transformations.
The benefits of such an approach would include precise control over reaction stoichiometry and temperature, minimizing side reactions and improving yield and purity. Furthermore, the enclosed nature of flow systems enhances safety, particularly when handling hazardous reagents.
Solvent-Free and Mechanochemical Approaches
In line with the principles of green chemistry, solvent-free and mechanochemical synthetic methods are gaining traction as alternatives to traditional solvent-based processes. scirp.org Mechanochemistry, the use of mechanical force to induce chemical reactions, can lead to shorter reaction times, higher yields, and reduced waste. rsc.org
While a specific mechanochemical synthesis of this compound has not been detailed, the deprotection of N-Boc groups using solvent-free ball milling with p-toluenesulfonic acid has been demonstrated. scirp.org This suggests that the final deprotection step in a synthesis of the target molecule could be adapted to a solvent-free process.
Moreover, the assembly of larger molecules under solvent-free or liquid-assisted grinding (LAG) conditions has been shown to be effective for various organic transformations. nih.gov A potential mechanochemical approach to synthesizing the backbone of this compound could involve the reaction of a protected glycine equivalent with a suitable electrophile under ball milling conditions.
Table 2: Comparison of Conventional vs. Mechanochemical Boc-Deprotection
| Feature | Conventional (Solution-based) | Mechanochemical (Solvent-free) |
|---|---|---|
| Solvent | Dichloromethane, Dioxane, etc. | None or minimal grinding liquid |
| Reagent | Trifluoroacetic acid, HCl | p-Toluenesulfonic acid |
| Reaction Time | 30 minutes to several hours | 10-60 minutes |
| Work-up | Aqueous extraction, chromatography | Direct isolation of the salt |
| Environmental Impact | High solvent waste | Minimal waste |
This table is a generalized comparison and specific outcomes may vary.
The primary advantages of these approaches are the significant reduction in solvent use and the potential for simplified work-up procedures, contributing to a more environmentally benign synthetic route.
Self-Regeneration of Stereocenters (SRS) Applications to α-Amino Acids
The principle of Self-Regeneration of Stereocenters (SRS) is a sophisticated strategy to modify a stereogenic center without racemization. ethz.ch This method involves the temporary introduction of a new chiral center, modification of the original stereocenter, and subsequent removal of the temporary chiral auxiliary. ethz.chnih.gov This technique is particularly valuable for the alkylation of α-amino acids to create more complex, non-proteinogenic amino acids.
The application of SRS to the synthesis of α-substituted amino acids, such as derivatives of proline, has been successfully demonstrated. acs.org In a typical SRS approach, an α-amino acid is reacted with an aldehyde to form a chiral acetal (B89532). The original stereocenter is then modified, for instance, through alkylation of an enolate, with the stereochemical outcome directed by the temporary chiral center. Finally, hydrolysis of the acetal regenerates the modified amino acid with high enantiomeric purity. ethz.ch
While a specific application of SRS to synthesize this compound is not explicitly described, the principle is highly applicable. Starting from a simpler, commercially available chiral amino acid, an SRS approach could be envisioned to introduce the 4-methyl-4-pentenoyl side chain stereoselectively.
Table 3: Conceptual Steps for an SRS-based Synthesis
| Step | Transformation | Purpose | Stereochemical Control |
|---|---|---|---|
| 1 | Formation of a chiral auxiliary (e.g., an imidazolidinone from the starting amino acid) | Creation of a temporary stereocenter | Diastereoselective formation of the auxiliary |
| 2 | Deprotonation and alkylation | Introduction of the desired side chain | The temporary stereocenter directs the approach of the electrophile |
| 3 | Removal of the auxiliary | Regeneration of the α-amino acid functionality | Cleavage of the auxiliary without affecting the newly formed stereocenter |
This table outlines the general, conceptual stages of an SRS strategy.
The SRS methodology offers a powerful tool for the asymmetric synthesis of complex α-amino acids, providing excellent control over stereochemistry and expanding the range of accessible structures from simple chiral precursors.
Reactions Involving the Carboxylic Acid Moietynih.govresearchgate.net
The carboxylic acid group is a primary site for transformations, enabling the elongation of the molecular structure through the formation of ester and amide linkages.
The carboxylic acid functionality of this compound can be readily converted into various esters. This transformation is fundamental for protecting the carboxyl group during subsequent reactions or for modifying the compound's solubility and reactivity. A common example is the formation of the methyl ester, (R)-methyl 2-((tert-butoxycarbonyl)amino)-4-methylpent-4-enoate, which serves as a useful reactant in further synthetic applications. chemicalbook.comachemblock.com
Esterification can be achieved through several standard methods:
Fischer Esterification: Reaction with an alcohol (e.g., methanol, ethanol) under acidic catalysis.
Alkylation: Treatment with an alkyl halide in the presence of a base.
Coupling Agent-Mediated Esterification: Using coupling agents similar to those in amide bond formation, but with an alcohol as the nucleophile.
Transesterification: The conversion of one ester to another by reaction with an alcohol, a process that can be catalyzed by acids, bases, or specific metal complexes. organic-chemistry.org
The choice of method depends on the desired ester and the compatibility of other functional groups within the molecule.
As a Boc-protected amino acid, a primary application of this compound is in peptide synthesis. chemimpex.com The formation of an amide bond requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the amino group of another molecule. uniurb.itluxembourg-bio.com This activation is mediated by a wide array of peptide coupling reagents. luxembourg-bio.combachem.com
The general process involves reacting the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an active ester or a symmetrical anhydride (B1165640). uniurb.itluxembourg-bio.com This intermediate is not typically isolated and reacts in situ with an amine to form the desired amide bond, regenerating the coupling agent's byproducts. uniurb.itluxembourg-bio.com To minimize the risk of racemization at the chiral center during activation, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues are often included in the reaction mixture. bachem.com
A variety of reagents have been developed to facilitate this transformation efficiently and with high fidelity. nih.gov These reagents are often categorized by their core chemical structure, such as carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. bachem.com
Table 1: Common Peptide Coupling Reagents
| Reagent Class | Full Name | Acronym | Notes |
|---|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide | DCC | A widely used, cost-effective reagent; the byproduct, dicyclohexylurea (DCU), is poorly soluble and can be removed by filtration. luxembourg-bio.combachem.com |
| Diisopropylcarbodiimide | DIC | Similar to DCC, but the diisopropylurea byproduct is soluble in common organic solvents, simplifying purification. | |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | One of the first phosphonium reagents developed; highly efficient but has safety concerns. bachem.com |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | A safer and commonly used alternative to BOP. nih.gov | |
| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A highly popular and effective coupling reagent. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Generally provides faster reaction rates and lower racemization compared to HBTU, especially for hindered couplings. bachem.com |
| Other | Propylphosphonic Anhydride | T3P® | A versatile and robust reagent known for low epimerization rates. researchgate.netorganic-chemistry.org |
Transformations of the Boc-Protected Amine Functionalitynih.gov
The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific, mild acidic conditions. organic-chemistry.orgresearchgate.net
The removal of the Boc group is a critical step to liberate the primary amine for further functionalization. This is almost exclusively achieved under acidic conditions. organic-chemistry.org The tert-butyl carbamate (B1207046) is cleaved to yield the free amine (often as an ammonium salt), along with carbon dioxide and isobutylene as byproducts.
A key challenge during Boc deprotection is the formation of the tert-butyl cation, a reactive electrophile that can cause unwanted side reactions, such as the alkylation of nucleophilic side chains (e.g., in methionine or tryptophan). acsgcipr.org To prevent these side reactions, "scavengers" are typically added to the reaction mixture to trap the tert-butyl cation. organic-chemistry.orgacsgcipr.org
Table 2: Common Reagents for Boc Deprotection
| Reagent | Typical Conditions | Scavengers | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 25-50% solution in Dichloromethane (DCM) | Anisole, Thiophenol, Triisopropylsilane (TIS) | The most common method in solution-phase synthesis; TFA is volatile and corrosive. |
| Hydrogen Chloride (HCl) | 4 M solution in an organic solvent (e.g., 1,4-dioxane, ethyl acetate) | --- | Frequently used in solid-phase peptide synthesis; provides the amine as a hydrochloride salt. nih.gov |
| Phosphoric Acid | Aqueous H₃PO₄ | --- | An effective and environmentally benign alternative for deprotection. organic-chemistry.org |
| Lewis Acids | ZnBr₂, CeCl₃ | --- | Can offer selectivity in the presence of other acid-sensitive groups. organic-chemistry.org |
Once the Boc group is removed, the resulting primary amine is available for a range of transformations.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can significantly alter the properties of the molecule. N-alkylation can improve membrane permeability and bioavailability, making it a valuable tool in medicinal chemistry. monash.edu Common methods for N-alkylation include:
Reductive Amination: The amine is reacted with an aldehyde or ketone to form an intermediate imine (Schiff base), which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) to yield the secondary amine. monash.edu
Direct Alkylation: The amine is treated with an alkyl halide (e.g., methyl iodide) in the presence of a base. For N-methylation of N-acyl amino acids, the combination of sodium hydride and methyl iodide is a broadly applied method. monash.edu
N-Acylation: The free amine can readily react with acylating agents to form a new amide bond. This is typically achieved by reacting the amine with an acyl chloride or a carboxylic anhydride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. nih.gov
Following Boc deprotection, the primary amine of 2-amino-4-methyl-4-pentenoic acid can undergo condensation with a carbonyl compound (an aldehyde or ketone) to form a Schiff base, also known as an imine or azomethine. wjpsonline.comijacskros.com This reaction is typically reversible and is often carried out under mildly acidic conditions to facilitate the dehydration step. wjpsonline.com
The formation of a Schiff base is represented by the general scheme: R-NH₂ + R'C(O)R'' ⇌ R-N=C(R')R'' + H₂O
Schiff bases are valuable synthetic intermediates. A key subsequent transformation is their reduction to form stable secondary amines. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), providing another effective route to N-alkylated products.
Electrophilic and Nucleophilic Reactions of the Alkene Moiety
The terminal alkene moiety in this compound is a site of rich chemical reactivity, susceptible to a variety of electrophilic and nucleophilic attacks. This functionality allows for numerous transformations to synthesize more complex and structurally diverse amino acid derivatives.
Hydrogenation and Reductive Transformations
The carbon-carbon double bond of the alkene can be readily reduced through catalytic hydrogenation. This transformation converts the unsaturated amino acid into its saturated analogue, (R)-2-(Boc-amino)-4-methylpentanoic acid, a derivative of the naturally occurring amino acid leucine. The reaction is typically carried out under a hydrogen atmosphere in the presence of a heterogeneous catalyst.
Commonly employed catalysts for this reduction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction proceeds smoothly under mild conditions, providing high yields of the saturated product. This reductive transformation is fundamental for removing the reactive alkene handle when the saturated side chain is the desired final structure.
| Reactant | Catalyst | Conditions | Product |
| This compound | 10% Pd/C | H₂ (1 atm), Methanol, Room Temperature | (R)-2-(Boc-amino)-4-methylpentanoic acid |
Interactive Data Table: Hydrogenation of this compound.
Halogenation Reactions
The alkene group readily undergoes electrophilic addition with halogens such as chlorine (Cl₂) or bromine (Br₂). This reaction proceeds through a cyclic halonium ion intermediate, which is subsequently opened by the halide ion. The attack of the halide results in the formation of a vicinal dihalide, (R)-2-(Boc-amino)-4,5-dihalo-4-methylpentanoic acid. Due to the presence of a chiral center at the α-carbon, the addition can potentially lead to the formation of diastereomers. The specific stereochemical outcome depends on the reaction conditions and the steric influence of the neighboring groups. This transformation is a key step in converting the unsaturated acid into a bifunctional molecule, with the newly introduced halogens serving as leaving groups for subsequent nucleophilic substitutions.
Diastereoselective Cycloaddition Reactions (e.g., [2+2]-Cycloadditions)
The alkene functionality can participate in cycloaddition reactions to form four-membered rings. [2+2]-cycloadditions, in particular, are powerful methods for constructing cyclobutane (B1203170) frameworks. ucl.ac.uknih.gov These reactions can be initiated either photochemically or through promotion by Lewis acids. ucl.ac.uknih.gov When this compound is reacted with another olefinic component, the stereocenter at the C2 position can direct the approach of the reactant, leading to a diastereoselective outcome.
A significant application of this reactivity is the Staudinger cycloaddition, where the alkene reacts with a ketene (B1206846) to form a β-lactam (azetidin-2-one). nih.govmdpi.com This reaction is a cornerstone in the synthesis of this important class of compounds, which form the core structure of many antibiotic drugs. mdpi.com The inherent chirality of the starting amino acid can be used to control the stereochemistry of the newly formed stereocenters in the β-lactam ring.
| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |
| This compound | Ethylene | Photochemical [2+2] Cycloaddition | Diastereomeric cyclobutane-containing amino acids |
| This compound derivative | Dichloroketene | Staudinger [2+2] Cycloaddition | Diastereomeric β-lactam derivatives |
Interactive Data Table: Examples of [2+2] Cycloaddition Reactions.
Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis, Cross-Metathesis)
Olefin metathesis is a versatile tool for carbon-carbon bond formation, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. nih.govharvard.edunih.gov Modern ruthenium-based catalysts, such as Grubbs' catalysts, are known for their high reactivity and remarkable tolerance towards various functional groups, including amides and carboxylic acids, making them suitable for reactions involving amino acids. nih.govharvard.edu
Ring-Closing Metathesis (RCM)
While this compound itself cannot undergo RCM as it possesses only one alkene, it serves as a valuable precursor for dienes that can. By functionalizing either the carboxylic acid or the amino group with an additional alkenyl chain, a suitable diene substrate for RCM can be generated. The subsequent intramolecular metathesis reaction, driven by the release of a volatile alkene like ethylene, can efficiently construct five- to seven-membered cyclic or macrocyclic amino acid derivatives. organic-chemistry.orgwikipedia.org This strategy is widely employed in the synthesis of conformationally constrained peptide mimics and heterocyclic compounds. researchgate.net
Cross-Metathesis (CM)
The terminal alkene of this compound can undergo cross-metathesis with other olefins. nih.gov This reaction allows for the extension and modification of the amino acid side chain by coupling it with a variety of alkene partners. The outcome of the reaction can be controlled to favor the formation of either E- or Z-isomers of the new internal double bond, depending on the catalyst and reaction conditions chosen. CM is a powerful method for synthesizing non-natural amino acids with elongated or functionalized side chains.
| Metathesis Type | Substrate(s) | Catalyst Example | Product Type |
| Ring-Closing Metathesis (RCM) | Diene derived from the title compound | Grubbs' 2nd Generation Catalyst | Cyclic amino acid derivative |
| Cross-Metathesis (CM) | Title compound + Alkene (R-CH=CH₂) | Hoveyda-Grubbs' 2nd Generation Catalyst | New unsaturated amino acid with an extended side chain |
Interactive Data Table: Olefin Metathesis Reactions.
Intramolecular Cyclizations and Rearrangements
The strategic placement of the alkene and carboxylic acid functionalities within this compound allows for various intramolecular cyclization reactions. These transformations are highly valuable for the stereocontrolled synthesis of heterocyclic systems, such as lactones and lactams, which are prevalent motifs in natural products and pharmaceuticals.
Iodocyclization Reactions and Lactone/Lactam Formation
Halolactonization is a classic and efficient method for the synthesis of lactones from unsaturated carboxylic acids. wikipedia.org In the case of this compound, iodolactonization is a particularly effective transformation.
The reaction is initiated by the electrophilic attack of an iodine source (e.g., I₂, N-iodosuccinimide) on the terminal double bond to form a cyclic iodonium (B1229267) ion intermediate. This intermediate is then captured intramolecularly by the nucleophilic oxygen of the nearby carboxylic acid group. This cyclization step is highly favored, typically following Baldwin's rules for ring closure. The result is the formation of a five-membered γ-lactone ring, specifically a (3R)-3-(Boc-amino)-5-(iodomethyl)-5-methyl-dihydrofuran-2-one derivative.
This reaction is notable for its high degree of stereocontrol. The existing stereocenter at C2 influences the facial selectivity of the iodine attack and the subsequent ring closure, leading to a product with defined stereochemistry at the newly formed chiral centers. The resulting iodomethyl group can be further functionalized, serving as a handle for introducing other substituents via nucleophilic displacement reactions.
While less direct due to the protecting group, a similar strategy, iodolactamization, could be envisioned. This would involve the nitrogen atom of the amino group acting as the intramolecular nucleophile. This would typically require deprotection of the Boc group and subsequent reaction to form a γ-lactam, a five-membered cyclic amide.
| Reaction Type | Reagent | Key Intermediate | Product |
| Iodolactonization | I₂ / NaHCO₃ | Cyclic iodonium ion | γ-Iodolactone |
Interactive Data Table: Iodolactonization of this compound.
Chemical Reactivity and Transformations of R 2 Boc Amino 4 Methyl 4 Pentenoic Acid
Sigmatropic Rearrangements
The tcichemicals.comtcichemicals.com-sigmatropic rearrangement is a concerted pericyclic reaction involving a six-membered cyclic transition state, leading to the formation of a new σ-bond and the shifting of π-bonds. For derivatives of (R)-2-(Boc-amino)-4-methyl-4-pentenoic acid, particularly its allylic esters, these rearrangements offer a predictable and stereoselective route to introduce complexity and create new stereocenters.
Kazmaier-Claisen Rearrangement:
A significant advancement in the application of Claisen rearrangements to amino acid synthesis is the Kazmaier-Claisen rearrangement. This method involves the deprotonation of an N-protected amino acid allylic ester with a strong base, followed by the addition of a metal salt, typically zinc chloride (ZnCl₂), to form a chelated metal enolate. nih.gov This chelation fixes the geometry of the enolate, leading to a highly ordered chair-like transition state upon heating and, consequently, a high degree of diastereoselectivity in the resulting γ,δ-unsaturated amino acid product. nih.gov
The general mechanism involves the formation of a bidentate chelate between the metal ion, the enolate oxygen, and the nitrogen of the Boc-protecting group. This rigidifies the transition state and directs the stereochemical outcome of the rearrangement.
Detailed Research Findings:
Research by Kazmaier has demonstrated the efficacy of this method for various N-protected amino acid allylic esters. The use of ZnCl₂ as the chelating agent has been shown to provide the best results in terms of yield and diastereoselectivity. nih.gov This methodology is applicable to both acyclic and cyclic substrates and has been successfully used in the synthesis of amino acids containing quaternary carbon centers. nih.gov
| Entry | Protecting Group (N) | Metal Salt | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|---|---|
| 1 | Boc | ZnCl₂ | 85 | >95:5 | researchgate.net |
| 2 | Cbz | ZnCl₂ | 82 | >95:5 | researchgate.net |
| 3 | TFA | ZnCl₂ | 78 | >95:5 | researchgate.net |
Ireland-Claisen Rearrangement:
The Ireland-Claisen rearrangement is another powerful variant that proceeds under milder conditions than the classical Claisen rearrangement. organic-chemistry.org This reaction involves the conversion of an allylic ester to its corresponding silyl (B83357) ketene (B1206846) acetal (B89532) by treatment with a strong base and a trialkylsilyl halide. The silyl ketene acetal then undergoes a tcichemicals.comtcichemicals.com-sigmatropic rearrangement, often at or below room temperature. organic-chemistry.orgwikipedia.org
A key advantage of the Ireland-Claisen rearrangement is the ability to control the geometry of the intermediate silyl ketene acetal (E or Z) through the choice of solvent. organic-chemistry.org This, in turn, allows for the selective formation of either the syn or anti diastereomer of the product, as the rearrangement proceeds through predictable chair-like transition states. wikipedia.org
Detailed Research Findings:
Studies on the Ireland-Claisen rearrangement of α-amino acid derivatives have shown its utility in the synthesis of complex, non-proteinogenic amino acids. For instance, the rearrangement of tetrasubstituted α-phthalimido ester enolates has been investigated, demonstrating a high level of diastereoselectivity. nih.gov This approach allows for the creation of sterically hindered vicinal stereogenic centers with excellent control. nih.gov
| Entry | Solvent System | Silyl Ketene Acetal Geometry | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|---|---|
| 1 | THF | E | 75 | 10:90 | wikipedia.org |
| 2 | 23% HMPA/THF | Z | 80 | 97:3 | wikipedia.org |
In the context of a hypothetical Ireland-Claisen rearrangement of an allylic ester of this compound, the formation of the silyl ketene acetal followed by the tcichemicals.comtcichemicals.com-sigmatropic shift would be expected to yield a new γ,δ-unsaturated carboxylic acid with the creation of a new stereocenter. The stereochemical outcome would be dictated by the geometry of the silyl ketene acetal and the facial selectivity of the rearrangement.
Synthesis and Characterization of Derivatives and Analogues of R 2 Boc Amino 4 Methyl 4 Pentenoic Acid
Side-Chain Modifications and Diversification Strategies
The side chain of (R)-2-(Boc-amino)-4-methyl-4-pentenoic acid, featuring a terminal double bond, is a prime site for chemical elaboration. This functionality allows for the introduction of diverse structural motifs and functional groups, significantly expanding the chemical space accessible from this single chiral precursor.
The terminal alkene is a versatile functional group that can undergo a wide array of chemical transformations, enabling the synthesis of novel amino acid derivatives. Catalytic enantioselective reactions, in particular, offer powerful methods for installing new functional groups while controlling stereochemistry. nih.gov Alkene difunctionalization is a potent strategy that introduces two different functional groups across the double bond in a single step, rapidly increasing molecular complexity. nih.gov
Common functionalization strategies include:
Oxidative Cleavage: Ozonolysis or other oxidative methods can cleave the double bond to yield a ketone or carboxylic acid, providing a route to other non-canonical amino acids.
Epoxidation: Reaction with peroxy acids forms an epoxide, a versatile intermediate that can be opened by various nucleophiles to introduce heteroatoms.
Dihydroxylation: Asymmetric dihydroxylation can introduce two adjacent hydroxyl groups with controlled stereochemistry.
Hydroamination: The addition of an N-H bond across the alkene can create new amino functionalities within the side chain. nih.gov
Radical Additions: Free-radical addition reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at the terminal position. researchgate.net
These transformations highlight the utility of the terminal alkene as a gateway to a diverse range of structures, including those with modified side-chain lengths and new functional group installations.
Amino acids containing heterocyclic rings are of significant interest due to their prevalence in biologically active compounds and their ability to act as peptide conformational constraints. nih.govnih.gov The functional groups of this compound can be leveraged to construct various heterocyclic systems. rdd.edu.iq
Strategies for incorporating heterocyclic moieties often involve multi-step sequences where the alkene or other functionalities are transformed and then cyclized. researchgate.net For example, the alkene can be functionalized to introduce groups that can subsequently participate in intramolecular cyclization reactions to form rings. nih.gov Another approach involves using the amino acid as a scaffold and building the heterocyclic ring through reactions involving the carboxylic acid and amino groups. nih.gov This can lead to the synthesis of novel pyrazole, pyridazine, thiazepine, and oxazepine derivatives. rdd.edu.iq The conjugation of amino acids with N-heterocycles through the formation of new carbon-carbon bonds is a significant challenge but offers boundless potential for discovering diverse, biologically active molecules. nih.gov
| Heterocycle Class | Synthetic Strategy Example | Potential Application |
|---|---|---|
| Pyrrolidines | Intramolecular cyclization following alkene functionalization | Building blocks for antimicrobial peptides. nih.gov |
| Piperidines | Ring-closing metathesis or intramolecular Heck reactions. researchgate.net | Core structures in alkaloids and other bioactive compounds. nih.gov |
| Pyrazoles | Condensation of a β-dicarbonyl intermediate (derived from the amino acid) with hydrazine. nih.gov | Scaffolds for medicinal chemistry. |
| Indoles | Diels-Alder reactions using vinyl tricarbonyl derivatives of the amino acid. researchgate.net | Privileged structures in drug discovery. nih.gov |
Stereoisomeric Analogues and their Differential Synthesis
The synthesis of stereoisomers, such as the (S)-enantiomer of 2-(Boc-amino)-4-methyl-4-pentenoic acid, is crucial for studying structure-activity relationships in medicinal chemistry and peptide science. lab-chemicals.combldpharm.comsigmaaldrich.com The stereochemistry at the α-carbon significantly influences the biological activity and conformational properties of peptides and small molecules.
Differential synthesis of these stereoisomers typically relies on asymmetric synthesis methodologies. Key approaches include:
Chiral Auxiliaries: Attaching a chiral auxiliary to a glycine-equivalent molecule can direct the stereochemical outcome of alkylation reactions used to introduce the 4-methyl-4-pentenyl side chain.
Asymmetric Catalysis: Phase-transfer catalysis using chiral catalysts, such as derivatives of Cinchona alkaloids, can produce enantioenriched amino acids through the alkylation of glycine (B1666218) Schiff bases. researchgate.net
Enzyme-Catalyzed Resolution: Enzymatic methods can be employed to selectively resolve a racemic mixture, affording access to both enantiomers in high purity.
These methods provide access to the (S)-enantiomer and other diastereomers, allowing for a thorough investigation of how stereochemistry impacts molecular function.
α,α-Disubstituted Glycine Analogues and Related Non-Canonical Amino Acids
Introducing a second substituent at the α-carbon of this compound leads to the formation of α,α-disubstituted (or quaternary) α-amino acids. nih.gov These analogues are of great interest because the additional substitution restricts the conformational flexibility of the amino acid residue. nih.gov This property is highly valuable in peptide design for stabilizing specific secondary structures like helices or turns. nih.govnih.gov Furthermore, α,α-disubstituted amino acids often show increased resistance to enzymatic degradation. researchgate.net
The synthesis of these sterically hindered compounds is challenging. nih.gov A common strategy involves the enantioretentive approach, starting with the optically active α-amino acid and replacing the α-hydrogen. google.com This is often achieved by generating an enolate or an equivalent intermediate from the N-protected amino acid, followed by alkylation with a suitable electrophile (e.g., an alkyl halide). google.comrsc.orgorganic-chemistry.org For example, deprotonation of an N-protected alanine (B10760859) derivative followed by reaction with an allyl halide can yield an α,α-disubstituted product. rsc.org The choice of base and reaction conditions is critical to prevent racemization and ensure high diastereoselectivity.
Protected Ester and Amide Derivatives
The carboxylic acid moiety of this compound is readily converted into ester and amide derivatives. These modifications are fundamental in peptide synthesis and for the creation of prodrugs or other biologically active molecules. nih.gov
Esterification is typically performed to protect the carboxylic acid during subsequent reactions or to enhance properties like cell permeability. Standard methods include reaction with an alcohol under acidic conditions or with an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate. researchgate.netrsc.org
Amide bond formation is a cornerstone of peptide chemistry. masterorganicchemistry.com It involves coupling the carboxylic acid with a primary or secondary amine. nih.gov Due to the low reactivity of carboxylic acids, an activating agent is required. organic-chemistry.org Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), which facilitate the reaction by forming a highly reactive O-acylisourea intermediate. masterorganicchemistry.commasterorganicchemistry.com The Boc-protecting group on the nitrogen is stable under these conditions, allowing for selective amide formation at the C-terminus. organic-chemistry.org This process is essential for incorporating the amino acid into a peptide chain. masterorganicchemistry.com A variety of methods exist for direct amidation, some of which utilize Lewis acid catalysts or phosphate-based activating agents. nih.govresearchgate.net
| Derivative | Reaction Type | Common Reagents | Key Considerations |
|---|---|---|---|
| Methyl Ester | Esterification | Methanol/H⁺; Methyl iodide/K₂CO₃; TMS-diazomethane. rsc.org | Choice of reagent depends on substrate compatibility and scale. |
| tert-Butyl Ester | Esterification | Isobutylene (B52900)/H⁺ | Acid-labile protecting group, orthogonal to base-labile groups. |
| Simple Amide | Amide Coupling | Amine, DCC, HOBt; Amine, EDC, HOBt. researchgate.net | Racemization risk must be minimized for chiral amino acids. masterorganicchemistry.com |
| Peptide Bond | Amide Coupling | C-terminally protected amino acid, DCC/HOBt or PyBOP. rsc.org | Requires careful protecting group strategy for multi-step synthesis. organic-chemistry.org |
Applications of R 2 Boc Amino 4 Methyl 4 Pentenoic Acid in Complex Molecular Synthesis
Integration into Peptide and Peptidomimetic Scaffolds
The use of non-proteinogenic (unnatural) amino acids is a cornerstone of modern peptide science and peptidomimetic development. nih.gov (R)-2-(Boc-amino)-4-methyl-4-pentenoic acid serves as an important example of such a building block. The Boc protecting group is a standard feature in peptide synthesis, preventing the amine nitrogen from undergoing unwanted reactions while the carboxylic acid end is coupled to another amino acid. masterorganicchemistry.comyoutube.com This protection is typically stable under coupling conditions but can be readily removed with a mild acid like trifluoroacetic acid (TFA) to allow for the stepwise elongation of a peptide chain. masterorganicchemistry.compeptide.com
The incorporation of this compound into a peptide sequence introduces significant conformational constraints. Unlike simple aliphatic side chains that allow for free rotation, the isobutenyl group at the 4-position creates a rigid structure. This rigidity limits the conformational freedom of the peptide backbone in the vicinity of the residue. Such restrictions are highly desirable in drug design, as they can lock the peptide into a specific three-dimensional shape that mimics the bioactive conformation required for binding to a biological target, such as a receptor or enzyme. This pre-organization can lead to enhanced binding affinity and biological activity.
Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve their drug-like properties. nih.gov Natural peptides often suffer from poor metabolic stability due to rapid degradation by proteases. Incorporating unnatural amino acids like this compound is a key strategy to overcome this limitation. nih.gov The unique side chain is not recognized by many common proteases, thus enhancing the resulting peptidomimetic's resistance to enzymatic degradation and increasing its in vivo half-life. This makes it a valuable component in the synthesis of more robust and effective therapeutic agents. nih.gov
Chiral Synthon in Natural Product Total Synthesis
As a chiral molecule with a defined stereocenter, this compound is an excellent starting material, or "chiral synthon," for the total synthesis of complex natural products. Its bifunctional nature—possessing both a protected amine and a carboxylic acid—allows it to be integrated into a variety of molecular frameworks using established synthetic methodologies.
Cyclic depsipeptides are a class of macrocyclic natural products that contain both amide and ester bonds in their ring structure. nih.gov They exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. The synthesis of these complex molecules often relies on the coupling of α-amino acid and α-hydroxy acid building blocks. This compound is a suitable precursor for such syntheses. After incorporation into a linear precursor via its amino and carboxyl groups, the alkene side chain can be subjected to various chemical transformations (e.g., oxidation, hydration, or cleavage) to generate further functionality needed to complete the synthesis of the target macrocycle. The cyclic nature and modified residues in these molecules often contribute to increased resistance to hydrolysis, enhancing their potential as therapeutic agents. nih.gov
Alkaloids and polyketides represent two of the largest and most diverse families of natural products. The synthesis of these often stereochemically complex molecules requires precise control over chirality. Boc-protected amino acids are frequently used as starting materials in the synthesis of alkaloids. nih.gov For instance, the synthesis of the radioprotective alkaloid orychophragine D starts from N-Boc-L-serine, demonstrating the utility of such precursors in building complex heterocyclic skeletons. nih.gov Similarly, this compound can serve as a chiral fragment to introduce nitrogen and a specific stereocenter into an alkaloid target.
In polyketide synthesis, which involves the sequential condensation of small carboxylic acid units, this compound can be used as a non-standard building block to introduce both nitrogen and a branched, unsaturated side chain. nih.gov The alkene functionality also provides a handle for further synthetic manipulations, such as cyclization or cross-coupling reactions, to construct the intricate carbon skeletons characteristic of these natural products.
Precursor in Medicinal Chemistry Research
The utility of this compound and structurally related compounds extends broadly into medicinal chemistry as precursors for active pharmaceutical ingredients (APIs). The development of novel therapeutics often requires the synthesis of complex organic molecules, and this compound provides a reliable starting point for introducing specific structural and chiral elements.
Research has shown that related derivatives are useful for creating sophisticated medical tools. For example, the methyl ester analog, (R)-Methyl 2-((tert-Butoxycarbonyl)amino)pent-4-enoate, is a reactant used to synthesize radiolabeled ligands that target NMDA receptors, which could be valuable for brain imaging applications. chemicalbook.com Furthermore, other complex Boc-protected amino acid derivatives serve as critical intermediates in the synthesis of major pharmaceuticals. A notable example is an intermediate for LCZ696 (sacubitril/valsartan), a medication used to treat heart failure. tianmingpharm.com These examples underscore the importance of this class of compounds as foundational elements in the discovery and development of new drugs.
| Application Area | Specific Use | Key Structural Feature Utilized |
| Peptidomimetics | Design of conformationally restricted peptides and bioactive analogs. | Isobutenyl side chain for rigidity; Unnatural structure for protease resistance. |
| Natural Product Synthesis | Chiral synthon for alkaloids, polyketides, and macrocycles. | (R)-stereocenter; Alkene for further functionalization. |
| Medicinal Chemistry | Precursor for synthesizing APIs and research ligands. | Boc-protected amine and carboxylic acid for controlled coupling. |
Synthesis of Enzyme Inhibitors (e.g., NEP Inhibitors, OAT Inactivators)
The structural motif present in this compound is found in the core of several potent enzyme inhibitors, highlighting its importance in medicinal chemistry.
Neprilysin (NEP) Inhibitors: Neprilysin is a zinc-dependent metalloprotease that degrades several endogenous vasoactive peptides. Inhibition of NEP has proven to be a successful therapeutic strategy for the treatment of heart failure. The blockbuster drug sacubitril (B1662468), a component of Entresto®, is a prodrug that is metabolized to the active NEP inhibitor, LBQ657. The synthesis of sacubitril and its derivatives often involves intermediates that are structurally related to this compound. For instance, a key intermediate in some synthetic routes is (R,E)-4-Boc-amino-2-methyl-5-(biphenyl-4-yl)-2-pentenoic acid, which shares the core chiral amino acid structure. tianmingpharm.com The synthesis of such complex molecules often relies on the use of chiral pool starting materials or asymmetric synthesis strategies where chiral amino acids and their derivatives play a pivotal role. researchgate.net
Ornithine Aminotransferase (OAT) Inactivators: Ornithine aminotransferase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that is overexpressed in certain cancers, such as hepatocellular carcinoma. osti.govmdpi.com Consequently, the inactivation of OAT has emerged as a promising therapeutic strategy. Research into OAT inactivators has explored various unsaturated amino acid analogues. osti.govmdpi.comnih.govnih.gov While a direct synthesis of an OAT inactivator from this compound is not prominently documented in publicly available literature, the known mechanisms of OAT inactivation often involve Michael addition or other reactions with unsaturated functionalities within the inhibitor. osti.govmdpi.comnih.gov The presence of the vinyl group in this compound makes it a plausible candidate for the design and synthesis of novel OAT inactivators.
Table 1: Key Enzyme Inhibitors and Related Intermediates
| Compound/Intermediate | Target Enzyme | Therapeutic Area |
|---|---|---|
| Sacubitril (active metabolite LBQ657) | Neprilysin (NEP) | Heart Failure |
| (R,E)-4-Boc-amino-2-methyl-5-(biphenyl-4-yl)-2-pentenoic acid | Neprilysin (NEP) | Intermediate in Sacubitril Synthesis |
| Unsaturated Amino Acid Analogues | Ornithine Aminotransferase (OAT) | Oncology |
Generation of Novel Biological Activity Modulators
The incorporation of non-proteinogenic amino acids, such as this compound, into peptides and other small molecules is a powerful strategy for developing novel biological activity modulators. eurekaselect.commdpi.com The Boc-protecting group facilitates its use in standard peptide synthesis protocols, while the unsaturated side chain offers opportunities for post-synthetic modifications. nih.gov
The introduction of this unsaturated amino acid can confer unique conformational constraints on peptides, potentially leading to enhanced receptor binding affinity, selectivity, and proteolytic stability. mdpi.com Bioactive peptides play crucial roles in a vast array of physiological processes, and the synthesis of analogues with modified amino acids is a key area of research in drug discovery. nih.govresearchgate.net For example, the synthesis of novel HIV protease inhibitors has been achieved through the incorporation of modified amino acids. nih.gov The vinyl group of this compound can also serve as a handle for further chemical transformations, allowing for the creation of diverse molecular libraries for screening for various biological activities.
Table 2: Strategies for Generating Novel Biological Activity Modulators
| Approach | Rationale | Potential Outcome |
|---|---|---|
| Peptide Incorporation | Introduce conformational constraints and metabolic stability | Enhanced receptor binding and prolonged in vivo activity |
| Post-Synthetic Modification | Utilize the vinyl group for further functionalization | Creation of diverse molecular libraries for screening |
| Small Molecule Synthesis | Serve as a chiral scaffold | Development of novel therapeutic agents |
Application in Advanced Materials Science
The unique chemical structure of this compound also lends itself to applications in the field of advanced materials science, particularly in the synthesis of functional polymers. The presence of a polymerizable vinyl group and a chiral center makes it an attractive monomer for the creation of polymers with controlled stereochemistry and tailored properties.
The incorporation of chiral amino acid moieties into polymer backbones can induce the formation of helical structures and other ordered arrangements, leading to materials with unique optical, chiroptical, and recognition properties. researchgate.netresearchgate.net Such chiral polymers have potential applications in enantioselective separations, asymmetric catalysis, and the development of responsive materials. nih.gov
The Boc-protected amine allows for controlled polymerization, and subsequent deprotection can yield polymers with free amine groups. These amino-functionalized polymers can exhibit pH-responsiveness and can be further modified with other functional molecules. The synthesis of well-defined polymers from amino acid-derived monomers can be achieved using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov While specific examples detailing the polymerization of this compound are not widely reported, the principles established with similar chiral, unsaturated amino acid-derived monomers suggest its significant potential in this area.
Table 3: Potential Applications in Advanced Materials Science
| Material Type | Key Feature | Potential Application |
|---|---|---|
| Chiral Polymers | Controlled stereochemistry, helical structures | Enantioselective separations, asymmetric catalysis |
| Functional Polymers | pH-responsive, post-polymerization modification | Drug delivery, smart materials |
| Biodegradable Polymers | Amino acid-based backbone | Biomedical applications, sustainable materials |
Mechanistic Studies and Stereochemical Control in Reactions Involving R 2 Boc Amino 4 Methyl 4 Pentenoic Acid
Elucidation of Reaction Mechanisms
Detailed mechanistic studies specifically focused on reactions involving (R)-2-(Boc-amino)-4-methyl-4-pentenoic acid are not extensively documented in publicly available literature. However, the reactivity of its constituent functional groups—the N-Boc protected amine, the carboxylic acid, and the terminal double bond—can be understood through established principles of organic reaction mechanisms.
The N-Boc (tert-butoxycarbonyl) protecting group is known for its stability under a range of conditions and its facile removal under acidic conditions. Mechanistically, the involvement of the Boc group in reactions at adjacent centers can influence the reaction pathway through steric hindrance or by affecting the electronic nature of the molecule. For instance, in reactions involving the carboxyl group, the bulky Boc group can direct the approach of reagents.
The terminal alkene offers a site for various addition and cycloaddition reactions. The mechanism of these reactions, such as electrophilic additions, hydroboration-oxidation, or olefin metathesis, would follow established pathways. For example, in an electrophilic addition, the reaction would proceed through a carbocation intermediate, with the regioselectivity governed by Markovnikov's or anti-Markovnikov's rule depending on the specific reagents and conditions. The stereochemical outcome of such reactions would be influenced by the existing chiral center.
Stereochemical Outcomes and Diastereoselectivity Control
The (R)-configured stereocenter at the α-carbon is a key determinant of the stereochemical outcome in reactions involving this compound. This chiral center can induce diastereoselectivity in the formation of new stereocenters.
Factors Influencing Enantiofacial Selectivity
Enantiofacial selectivity in reactions at the double bond of this compound is primarily influenced by the steric and electronic properties of the substituent at the α-carbon. The bulky N-Boc-amino group can effectively shield one face of the double bond, directing the approach of a reagent to the less hindered face. The conformation of the molecule, which can be influenced by solvent and temperature, also plays a significant role in determining the degree of facial bias.
For example, in a catalytic hydrogenation of the double bond, the catalyst would coordinate to the less hindered face of the alkene, leading to the formation of one diastereomer in excess. The choice of catalyst and reaction conditions can further modulate this selectivity.
Substrate-Controlled vs. Reagent-Controlled Stereoselectivity
In reactions involving this compound, the stereochemical outcome can be dictated by either the substrate's inherent chirality (substrate-controlled) or by the chirality of a reagent or catalyst (reagent-controlled).
Substrate-Controlled Stereoselectivity: In the absence of an external chiral influence, the existing (R)-stereocenter will direct the formation of a new stereocenter. For instance, in a diastereoselective epoxidation of the double bond, the approach of the oxidizing agent would be influenced by the steric bulk of the substituents at the α-carbon, leading to the preferential formation of one diastereomeric epoxide.
Reagent-Controlled Stereoselectivity: When a chiral reagent or catalyst is employed, it can either enhance or override the directing effect of the substrate's chiral center. In a "matched" case, the chirality of the reagent and the substrate work in concert to produce a high level of diastereoselectivity. In a "mismatched" case, the directing effects of the substrate and the reagent oppose each other, often resulting in lower diastereoselectivity. The use of powerful chiral catalysts can often overcome the substrate's intrinsic bias to favor the formation of the "mismatched" diastereomer.
The table below illustrates hypothetical diastereomeric ratios (d.r.) that might be observed in a reaction under different control elements.
| Control Element | Directing Effect | Expected Diastereomeric Ratio (Hypothetical) |
| Substrate-Controlled | (R)-stereocenter directs addition to one face | 70:30 |
| Reagent-Controlled (Matched) | Chiral reagent favors the same face as substrate | >95:5 |
| Reagent-Controlled (Mismatched) | Chiral reagent favors the opposite face to substrate | 30:70 (or lower selectivity) |
Kinetic and Thermodynamic Aspects of Transformations
The principles of kinetic and thermodynamic control are fundamental to understanding the product distribution in reactions where multiple stereoisomeric products can be formed.
In the context of reactions involving this compound, a kinetically controlled reaction is one where the product ratio is determined by the relative rates of formation of the diastereomers. The diastereomer that is formed via the lower energy transition state will be the major product. Such reactions are typically run at lower temperatures and are irreversible.
Conversely, a thermodynamically controlled reaction is one where the product ratio reflects the relative stabilities of the diastereomeric products. These reactions are typically reversible and are run at higher temperatures, allowing the system to reach equilibrium. The most stable diastereomer will be the major product.
The energy profile of a reaction leading to two different diastereomers, P1 (kinetic product) and P2 (thermodynamic product), can be depicted as follows:
| Parameter | Kinetic Control | Thermodynamic Control |
| Governing Factor | Rate of reaction (lower activation energy) | Stability of product (lower Gibbs free energy) |
| Reaction Conditions | Lower temperature, shorter reaction time | Higher temperature, longer reaction time |
| Reversibility | Irreversible or effectively irreversible | Reversible |
| Major Product | The product that is formed faster | The more stable product |
For instance, in an isomerization reaction of a derivative of this compound, one diastereomer might form faster due to a less sterically hindered transition state (kinetic product). However, another diastereomer might be more stable due to favorable conformational or electronic interactions in the final structure (thermodynamic product). By carefully selecting the reaction conditions, one can favor the formation of the desired stereoisomer.
Advanced Spectroscopic and Chromatographic Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including (R)-2-(Boc-amino)-4-methyl-4-pentenoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton, the presence of functional groups, and the connectivity of the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the tert-butoxycarbonyl (Boc) protecting group, the α-proton, the β-methylene protons, the vinyl protons, and the vinyl methyl group. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the α-proton is expected to appear as a multiplet due to coupling with the adjacent β-methylene protons and the amide proton. The large singlet corresponding to the nine equivalent protons of the Boc group is a characteristic feature in the upfield region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the Boc group would resonate in the downfield region (typically >150 ppm), while the aliphatic and vinyl carbons would appear at higher fields.
While standard NMR techniques confirm the constitution of the molecule, more advanced NMR methods can provide insights into its stereochemistry. The use of chiral shift reagents can be employed to distinguish between enantiomers in a racemic mixture by inducing diastereomeric interactions that result in separate signals for the R and S enantiomers. However, this is more for analytical distinction rather than absolute configuration determination.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| α-CH | ~4.2-4.4 (m) | ~55-57 |
| β-CH₂ | ~2.4-2.6 (m) | ~35-37 |
| Vinyl C | N/A | ~140-142 |
| Vinyl CH₂ | ~4.8-5.0 (m) | ~112-114 |
| Vinyl CH₃ | ~1.7-1.8 (s) | ~22-24 |
| Boc (CH₃)₃ | ~1.4-1.5 (s) | ~28-29 |
| Boc C(CH₃)₃ | N/A | ~80-82 |
| Boc C=O | N/A | ~155-157 |
| COOH | ~10-12 (br s) | ~175-177 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation patterns. For this compound, with a molecular formula of C₁₁H₁₉NO₄, the expected molecular weight is approximately 229.27 g/mol nih.gov. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
When coupled with liquid chromatography (LC-MS), this technique becomes a potent tool for assessing the purity of a sample. The LC separates the target compound from any impurities, and the MS provides mass information for each separated component. This is particularly useful for identifying by-products from the synthesis or degradation products.
Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of the compound. In an MS/MS experiment, the molecular ion of the target compound is selected and subjected to fragmentation. The resulting fragment ions are characteristic of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the Boc group or parts of it (e.g., loss of isobutylene (B52900) or tert-butanol), as well as cleavage of the amino acid backbone. Direct LC-MS/MS analysis of underivatized amino acids is a viable approach for their identification and quantification restek.com.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M+H]⁺ | ~230.1387 | Protonated molecular ion |
| [M+Na]⁺ | ~252.1206 | Sodium adduct |
| [M-C₄H₈]⁺ | ~174.0812 | Loss of isobutylene from Boc group |
| [M-C₅H₉O₂]⁺ | ~130.0862 | Loss of the entire Boc group |
Note: The exact m/z values are calculated based on the monoisotopic masses of the elements.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Determining the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is crucial, particularly in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful. Chiral chromatography is the most widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for separating enantiomers. The CSP creates a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times. For Boc-protected amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) have been shown to be effective sigmaaldrich.comchromatographyonline.comsigmaaldrich.com. The separation can often be achieved using reversed-phase or normal-phase elution modes sigmaaldrich.com. The choice of mobile phase, which typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is critical for achieving good resolution between the enantiomers sigmaaldrich.com.
Gas Chromatography (GC) can also be used for chiral separations, often after derivatization of the analyte to increase its volatility. For amino acids, this would typically involve esterification of the carboxylic acid and acylation of the amine. Chiral GC columns, often coated with cyclodextrin (B1172386) derivatives, can then be used to separate the enantiomers.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. For a highly pure sample of this compound, the chromatogram would show a large peak corresponding to the R-enantiomer and a very small or non-existent peak for the S-enantiomer.
X-ray Crystallography for Absolute Stereochemistry and Conformation
While chiral chromatography can determine the enantiomeric purity, it does not inherently reveal the absolute configuration (the R or S designation) of the enantiomers. X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained.
This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional model of the molecule, showing the precise spatial arrangement of all its atoms. By employing anomalous dispersion effects, the absolute configuration of the chiral center can be determined unambiguously.
In addition to confirming the absolute stereochemistry, X-ray crystallography also provides a wealth of information about the molecule's conformation in the solid state, including bond lengths, bond angles, and torsion angles. This can reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. While obtaining a crystal structure for a specific Boc-protected amino acid can be challenging, the technique has been successfully applied to many such compounds, providing valuable structural insights rsc.orgresearchgate.netnih.gov.
Computational Chemistry and Theoretical Investigations of R 2 Boc Amino 4 Methyl 4 Pentenoic Acid and Its Derivatives
Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods
A comprehensive conformational analysis of (R)-2-(Boc-amino)-4-methyl-4-pentenoic acid using molecular mechanics and quantum chemical methods has not been specifically reported. Such studies would typically involve the systematic exploration of the molecule's potential energy surface to identify stable conformers. Key dihedral angles, such as those around the Cα-Cβ bond and within the Boc protecting group, would be varied to map out the conformational landscape. The relative energies of these conformers would then be calculated to determine their populations at equilibrium.
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (φ, ψ) | Relative Energy (kcal/mol) | Population (%) |
| A | (-60°, 150°) | 0.00 | 45 |
| B | (-120°, 120°) | 0.85 | 25 |
| C | (60°, -60°) | 1.50 | 15 |
| D | (180°, 180°) | 2.50 | 10 |
| Other | - | >3.00 | 5 |
Note: This table is illustrative and based on typical values for similar amino acids, not on published data for the specific compound.
Transition State Modeling and Reactivity Prediction
Molecular Dynamics Simulations for Peptide and Protein Interactions
There are no specific published molecular dynamics (MD) simulations focusing on peptides or proteins that incorporate this compound. MD simulations would provide valuable insights into how this unnatural amino acid affects the structure, dynamics, and interactions of peptides. For example, simulations could reveal how the hydrophobic and sterically demanding side chain influences peptide folding or its binding affinity to a protein target.
pKa and Electrostatic Potential Calculations
Detailed pKa and electrostatic potential calculations for this compound have not been reported. The pKa of the carboxylic acid group is a fundamental property that influences the molecule's charge state at a given pH. Electrostatic potential maps would visualize the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). This information is critical for understanding intermolecular interactions.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
| pKa (Carboxylic Acid) | 4.5 ± 0.5 | (Not available) |
| LogP | 2.8 ± 0.7 | (Not available) |
| Molecular Surface Area | ~250 Ų | (Not available) |
Note: The values in this table are estimations based on the general properties of similar Boc-protected amino acids and are not derived from specific computational studies on the target molecule.
Future Research Directions and Unexplored Potential of R 2 Boc Amino 4 Methyl 4 Pentenoic Acid
Development of Novel Asymmetric Synthetic Routes
The efficient and stereoselective synthesis of unnatural α-amino acids is a primary objective in modern organic chemistry. nih.govacs.org While methods for producing (R)-2-(Boc-amino)-4-methyl-4-pentenoic acid exist, future research will likely focus on developing more efficient, economical, and sustainable synthetic pathways.
Key research thrusts could include:
Catalytic Enantioselective Methods : Exploration of transition metal catalysis, using earth-abundant metals like nickel or iron, could lead to more cost-effective and environmentally friendly syntheses. nih.govacs.orgnature.com The development of novel chiral ligands is crucial for achieving high enantioselectivity in processes such as asymmetric alkylations or hydrogenations. nih.gov
Enzymatic Synthesis : Biocatalysis offers a powerful strategy for asymmetric synthesis under mild conditions. rsc.org Future work could involve screening for or engineering enzymes (e.g., aminotransferases or ammonia (B1221849) lyases) capable of producing the desired (R)-enantiomer with high fidelity and yield.
Flow Chemistry : Adapting synthetic routes to continuous flow platforms could enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially improving yields and reducing byproduct formation.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Transition Metal Catalysis | High efficiency, broad substrate scope, tunability of catalysts. | Development of highly selective and robust catalysts; cost of precious metals. |
| Enzymatic Synthesis | High enantioselectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering; substrate specificity limitations. |
| Flow Chemistry | Improved safety, scalability, and process control; potential for higher yields. | Reactor design and optimization; initial setup costs. |
Expansion of Applications in Chemical Biology and Materials Science
The unique structural characteristics of this compound make it an attractive candidate for applications beyond traditional peptide synthesis.
Chemical Biology : As an unnatural amino acid, it can be incorporated into peptides to create novel therapeutic agents or molecular probes. chemimpex.com The isobutenyl side chain can introduce conformational constraints, enhance proteolytic stability, or serve as a reactive handle for bioconjugation. Future research could explore its use in designing peptide-based drugs with improved efficacy and bioavailability or in creating probes to study protein-protein interactions.
Materials Science : The terminal alkene functionality opens avenues for polymerization. This compound could serve as a chiral monomer for creating advanced materials with unique properties, such as improved thermal stability or specific mechanical strengths. chemimpex.com Its incorporation into polymers could lead to the development of novel chiral stationary phases for chromatography, biodegradable plastics, or functional hydrogels.
Exploration of New Reactivity Modes and Transformations
The future exploration of this compound will undoubtedly involve harnessing the reactivity of its functional groups in novel ways. The terminal alkene is a particularly ripe target for a wide range of chemical transformations.
Potential transformations for investigation include:
Olefin Metathesis : Cross-metathesis reactions could be used to append a variety of functional groups to the side chain, enabling the synthesis of a diverse library of derivatives.
Hydrofunctionalization : Reactions such as hydroformylation, hydroamination, or hydroboration-oxidation could be employed to introduce new functional groups at the terminal position of the alkene, further expanding the chemical space accessible from this building block.
Click Chemistry : Conversion of the alkene to an azide (B81097) or alkyne would allow for its use in highly efficient and specific click chemistry reactions, facilitating its conjugation to other molecules, surfaces, or biomolecules.
Boc-Group Reactivity : While the tert-butoxycarbonyl (Boc) group is primarily used for protection, its reactivity under specific conditions could be exploited for intramolecular cyclization reactions to form novel heterocyclic structures. researchgate.net
Integration into Automated Synthesis Platforms
The increasing prevalence of automation in chemical synthesis presents an opportunity to accelerate research involving this amino acid. A key future direction will be the development and optimization of protocols that allow for the seamless integration of this compound into automated synthesis platforms.
This involves:
Solid-Phase Peptide Synthesis (SPPS) : Developing robust protocols for its incorporation into peptides using automated synthesizers is a priority. chempep.com This would enable the high-throughput synthesis of peptide libraries containing this specific residue for screening in drug discovery and materials science applications.
Robotic Synthesis Workstations : Adapting the synthetic routes of the amino acid itself and its derivatives for use on automated platforms would allow for rapid analogue synthesis and optimization of reaction conditions, accelerating the discovery of new compounds with desired properties.
Computational Design of Advanced Derivatives with Tailored Properties
Computational chemistry and molecular modeling are powerful tools for guiding synthetic efforts. Future research should leverage these techniques to design advanced derivatives of this compound in silico before committing to laboratory synthesis.
Areas for computational investigation include:
Conformational Analysis : Predicting how the incorporation of this amino acid influences peptide secondary structure.
Docking Studies : Modeling the interaction of peptides containing this residue with biological targets, such as enzymes or receptors, to design more potent and selective inhibitors or agonists.
Property Prediction : Using methods like Density Functional Theory (DFT) to predict the electronic, material, and reactivity properties of novel derivatives, helping to prioritize synthetic targets. nih.gov
| Computational Method | Objective | Potential Outcome |
|---|---|---|
| Molecular Dynamics | Analyze peptide conformational preferences. | Design of peptides with specific folds and enhanced stability. |
| Molecular Docking | Predict binding affinity and mode to a biological target. | Prioritization of derivatives for synthesis as potential drug candidates. |
| Quantum Mechanics (e.g., DFT) | Calculate electronic properties and reaction energetics. | Design of novel materials with tailored properties; prediction of new reaction pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
